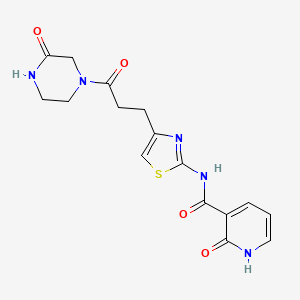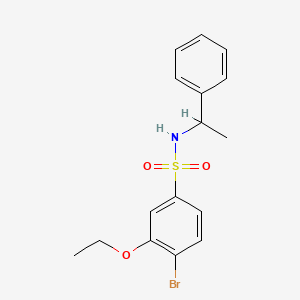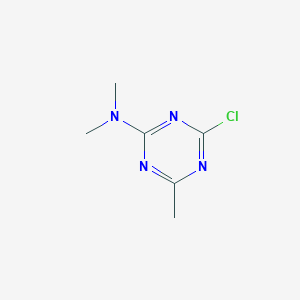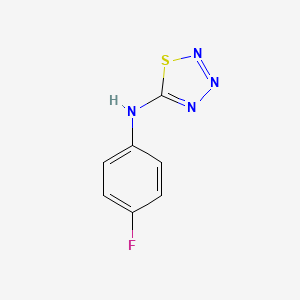![molecular formula C16H16N4O2S B2525380 N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 851131-20-9](/img/structure/B2525380.png)
N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide" is a heterocyclic compound that appears to be related to various pharmacologically active substances. Although the exact compound is not described in the provided papers, the structural motifs present in the compound, such as the isoxazole and imidazole rings, as well as the acetamide group, are commonly found in molecules with significant biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic rings followed by functional group transformations. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a method that could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the specific isoxazole and imidazole substituents required for the target molecule .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic rings. For the target compound, similar analytical techniques would be employed to establish its structure .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the thioacetamide group, which could undergo various chemical transformations. The related compounds described in the papers show that the thioacetamide moiety can react with mercapto derivatives to yield substituted thioacetamides, suggesting that the target compound might also participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties like solubility, melting point, and stability. The biological evaluation of similar compounds has shown that they can possess anticancer activity, as seen in the study where derivatives were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines . The target compound's properties would need to be empirically determined, but it is reasonable to expect that it would exhibit properties consistent with other heterocyclic acetamides.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives, such as 5-methyl-4-phenyl thiazole derivatives, for anticancer activity. These derivatives were created by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, including structures similar to the given compound. The derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antimicrobial and Antioxidant Activities
Another study explored the synthesis and characterization of pyrazole-acetamide derivatives, showing significant antioxidant activity. These compounds were tested for their antioxidant potential using various in vitro methods, indicating that the ligands and their complexes possess considerable antioxidant properties (Chkirate et al., 2019).
Antimicrobial Evaluation of Isoxazole-substituted Derivatives
N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized and screened for in vitro antimicrobial activity against bacterial and fungal strains. Some compounds displayed good activity, suggesting their potential as antimicrobial agents (Marri et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-3-5-13(8-11)20-7-6-17-16(20)23-10-15(21)18-14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKZCYDQCTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)
![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)

